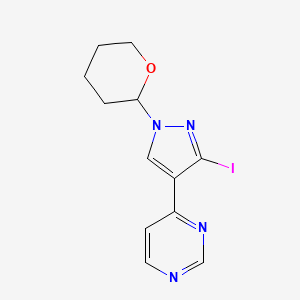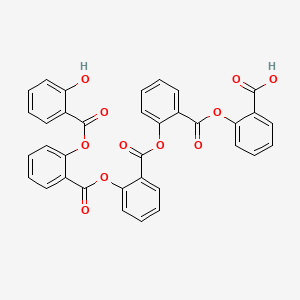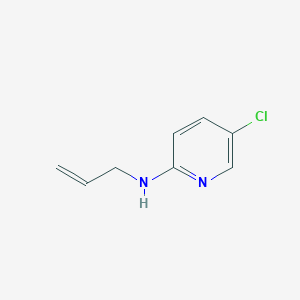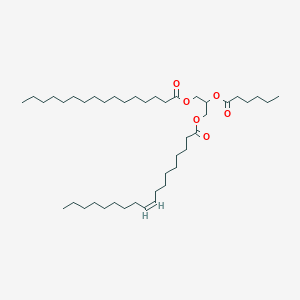![molecular formula C17H18N2O3 B13406380 methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two phenyl groups and an amino acid derivative. Its chiral nature makes it an important molecule for asymmetric synthesis and other stereoselective processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method is the enzymatic asymmetric synthesis, which includes processes such as asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids . These methods are highly efficient and provide optically pure products.
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes due to their high selectivity and efficiency. The use of flow microreactor systems has also been explored for the synthesis of similar compounds, providing a more sustainable and efficient approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form amine oxides, especially in the presence of tertiary amines.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, amine oxides, and substituted amides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used in asymmetric synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .
類似化合物との比較
Similar Compounds
- Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylpropanoate
- Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylbutanoate
Uniqueness
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate is unique due to its specific stereochemistry and the presence of two phenyl groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C17H18N2O3 |
|---|---|
分子量 |
298.34 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate |
InChI |
InChI=1S/C17H18N2O3/c1-22-17(21)15(13-10-6-3-7-11-13)19-16(20)14(18)12-8-4-2-5-9-12/h2-11,14-15H,18H2,1H3,(H,19,20)/t14-,15-/m0/s1 |
InChIキー |
GGOZBGIBZUPYGF-GJZGRUSLSA-N |
異性体SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NC(=O)[C@H](C2=CC=CC=C2)N |
正規SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


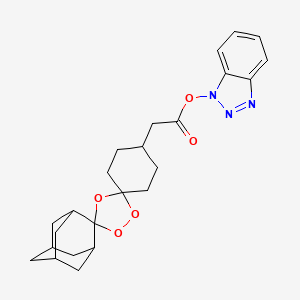
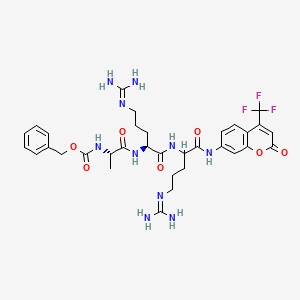
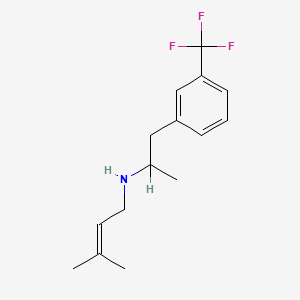
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
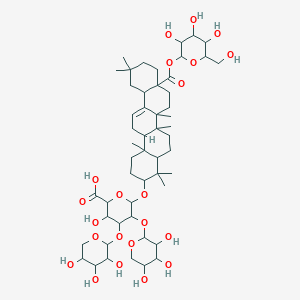
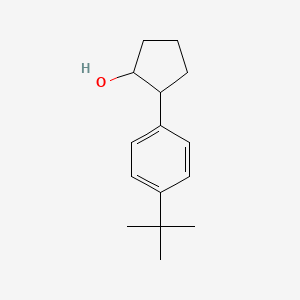
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
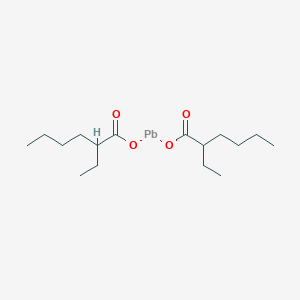
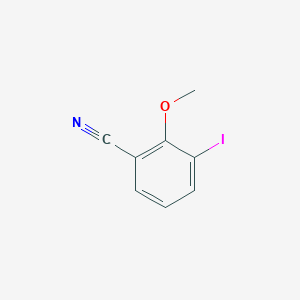
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
